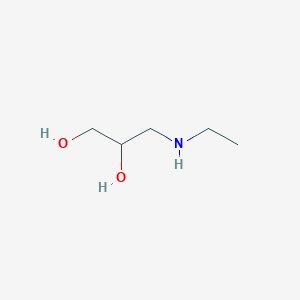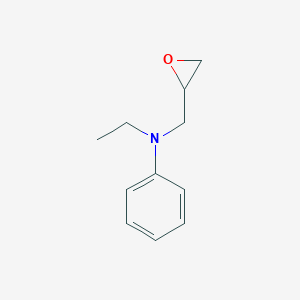
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid, also known as cysteine sulfinic acid or CSA, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is still essential for the proper functioning of many enzymes and proteins in the body.
Mechanism Of Action
The mechanism of action of 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a redox buffer. It can act as both an antioxidant and a pro-oxidant depending on the cellular environment. It can also regulate the activity of various enzymes and proteins by modifying their redox state.
Biochemical And Physiological Effects
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been shown to have several biochemical and physiological effects. It can regulate the release of neurotransmitters such as glutamate and dopamine. It can also protect cells from oxidative stress by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes such as protein phosphatases and kinases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid in lab experiments is its ability to regulate redox signaling pathways. It can be used to study the effects of oxidative stress on cells and to investigate the role of redox signaling in various diseases. However, one limitation is that it can be difficult to work with due to its instability and tendency to oxidize.
Future Directions
There are several future directions for research on 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid. One area of interest is its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be a potential therapeutic target for these diseases. Additionally, further research is needed to fully understand its mechanism of action and its role in regulating redox signaling pathways.
Synthesis Methods
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid can be synthesized by the oxidation of L-2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid using hydrogen peroxide or other oxidizing agents. The reaction yields 2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid sulfinic acid and water. The product can be purified by recrystallization or column chromatography.
Scientific Research Applications
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of neurotransmitter release, oxidative stress response, and redox signaling. It has also been shown to have anti-inflammatory and neuroprotective properties.
properties
CAS RN |
104473-02-1 |
|---|---|
Product Name |
2-(2-Oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-(2-oxo-3-sulfanylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)3-7-2-1-4(11)6(7)10/h4,11H,1-3H2,(H,8,9) |
InChI Key |
CASZUKRVMSWQHA-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1S)CC(=O)O |
Canonical SMILES |
C1CN(C(=O)C1S)CC(=O)O |
synonyms |
3-mercapto-2-oxo-1-pyrrolidinyl acetic acid 3-MOPAA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)









![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)